(3S)-3,4,4,5-tetrahydroxypentanal
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Overview
Description
(3S)-3,4,4,5-tetrahydroxypentanal is an organic compound with the molecular formula C5H10O5. It is a pentose sugar derivative, characterized by the presence of four hydroxyl groups and an aldehyde group. This compound is significant in various biochemical and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,4,4,5-tetrahydroxypentanal can be achieved through several methods. One common approach involves the oxidation of pentose sugars such as ribose or arabinose. The reaction typically employs mild oxidizing agents like bromine water or nitric acid under controlled conditions to ensure selective oxidation at the desired position .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically modified strains of bacteria or yeast can produce this compound in high yields. The fermentation process is optimized for factors such as pH, temperature, and nutrient availability to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S)-3,4,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of (3S)-3,4,4,5-tetrahydroxypentanoic acid.
Reduction: Formation of (3S)-3,4,4,5-tetrahydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3S)-3,4,4,5-tetrahydroxypentanal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in metabolic pathways and can be used as a substrate in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of (3S)-3,4,4,5-tetrahydroxypentanal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reducing sugar, participating in redox reactions. It may also interact with enzymes involved in carbohydrate metabolism, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal: Another pentose sugar derivative with similar structural features but different stereochemistry.
Pentadecanoic acid: Although not a sugar derivative, it shares some biochemical properties with (3S)-3,4,4,5-tetrahydroxypentanal.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This distinct configuration allows it to participate in selective biochemical pathways and reactions, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
676228-48-1 |
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Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3S)-3,4,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-2-1-4(8)5(9,10)3-7/h2,4,7-10H,1,3H2/t4-/m0/s1 |
InChI Key |
FTIMIKINEHAHCX-BYPYZUCNSA-N |
Isomeric SMILES |
C(C=O)[C@@H](C(CO)(O)O)O |
Canonical SMILES |
C(C=O)C(C(CO)(O)O)O |
Origin of Product |
United States |
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